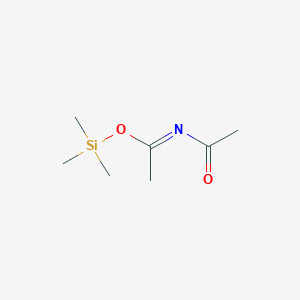
1,1-Ethanedisulfonic acid, 2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Ethanedisulfonic acid, 2-oxo- is a diprotic sulfonic acid with the chemical formula C2H6O6S2. It is known for its strong acidic properties, with pKa values of -1.46 and -2.06, making it a very strong acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Ethanedisulfonic acid, 2-oxo- can be synthesized through the reaction of ethylene with sulfur trioxide, followed by hydrolysis. The reaction conditions typically involve maintaining an inert atmosphere and room temperature .
Industrial Production Methods: Industrial production of 1,1-Ethanedisulfonic acid, 2-oxo- involves the use of ethylene and sulfur trioxide in a controlled environment to ensure the safety and efficiency of the process. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1-Ethanedisulfonic acid, 2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
1,1-Ethanedisulfonic acid, 2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of 1,1-Ethanedisulfonic acid, 2-oxo- involves its strong acidic properties, which allow it to donate protons readily. This property makes it effective in catalyzing various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
- Methanedisulfonic acid
- 1,3-Propanedisulfonic acid
- Sodium 1,2-ethanedisulfonate
Comparison: 1,1-Ethanedisulfonic acid, 2-oxo- is unique due to its strong acidic properties and its ability to form stable salts with active pharmaceutical ingredients. Compared to methanedisulfonic acid and 1,3-propanedisulfonic acid, it has a higher acidity and better solubility in water. Sodium 1,2-ethanedisulfonate, on the other hand, is often used in similar applications but differs in its sodium salt form, which affects its reactivity and solubility .
Properties
CAS No. |
86147-56-0 |
|---|---|
Molecular Formula |
C2H4O7S2 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-oxoethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H4O7S2/c3-1-2(10(4,5)6)11(7,8)9/h1-2H,(H,4,5,6)(H,7,8,9) |
InChI Key |
UQXVHSAZGJDZRS-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)



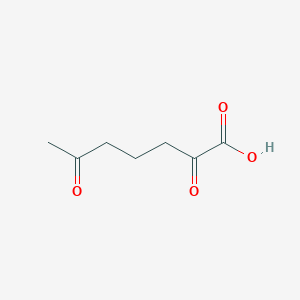
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
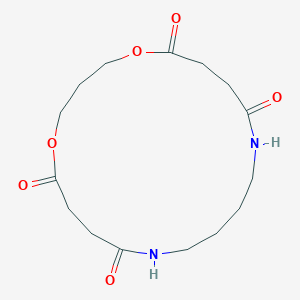
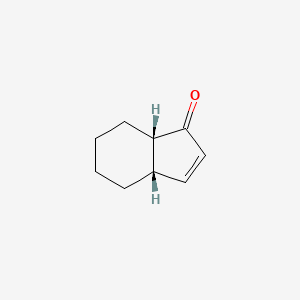
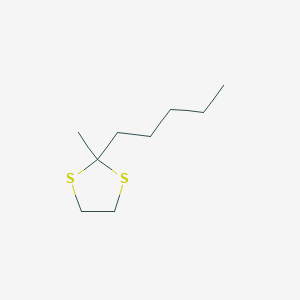
![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
phosphanium chloride](/img/structure/B14428152.png)
